molecular formula C19H31N3O4S B2690942 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide CAS No. 1021117-37-2

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide

Cat. No. B2690942
CAS RN: 1021117-37-2
M. Wt: 397.53
InChI Key: IRBJYZSNQVBLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide, also known as MPSP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

Receptor Antagonist Applications

  • 5-HT7 Receptor Antagonism : N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide derivatives have been synthesized and evaluated for their effectiveness as 5-HT7 receptor antagonists. Compounds in this category showed significant inhibitory activity, with IC50 values ranging from 12 to 580 nM, indicating their potential use in modulating serotonin receptors (Yoon et al., 2008).

HIV-1 Reverse Transcriptase Inhibition

  • Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Some derivatives have been found to inhibit HIV-1 reverse transcriptase significantly, suggesting their utility in HIV-1 therapy. Substituting the aryl moiety led to analogs that were 10-100 times more potent than the base compound, indicating potential for development as antiretroviral drugs (Romero et al., 1994).

Serotonin Receptor Affinity and Fluorescence Imaging

  • 5-HT1A Receptor Ligands : Derivatives containing an environment-sensitive fluorescent moiety showed very high to moderate affinity for 5-HT1A receptors. This suggests applications in visualizing serotonin receptors in research and diagnostic imaging, combining receptor affinity with good fluorescence properties (Lacivita et al., 2009).

β3-Adrenoceptor Agonism

  • β3-Adrenoceptor Agonists : The tertiary amine nitrogen atom of certain piperazine sulfonamide derivatives has been identified as a novel determinant for potent and selective β3-adrenoceptor agonists. This discovery opens avenues for the development of treatments for β3-AR-mediated pathological conditions (Perrone et al., 2009).

5-HT6 Receptor Antagonism and Cognitive Enhancement

  • Cognitive Enhancing Properties : Certain derivatives have shown high affinity and selectivity for the 5-HT6 receptor, along with cognitive-enhancing properties in animal models. This suggests their potential use in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S/c1-3-4-6-19(23)20-11-5-16-27(24,25)22-14-12-21(13-15-22)17-7-9-18(26-2)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBJYZSNQVBLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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